5-(4-chlorobenzyl)-2-(2-fluorobenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide
Description
5-(4-Chlorobenzyl)-2-(2-fluorobenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide is a benzothiadiazepine dioxide derivative featuring a seven-membered heterocyclic core fused to a benzene ring. Its structure includes two distinct benzyl substituents: a 4-chlorobenzyl group at position 5 and a 2-fluorobenzyl group at position 2. The 1,1-dioxide moiety (sulfone group) enhances metabolic stability compared to thioether analogs, a critical feature for pharmaceutical applications .
Synthetic routes for related compounds, such as benzo[c][1,2,5]thiadiazoles, involve nitro-group reductions using iron-acetic acid mixtures in methanol, as demonstrated in the preparation of 5-chloro-4-nitrobenzo[c][1,2,5]thiadiazole derivatives .
Properties
IUPAC Name |
5-[(4-chlorophenyl)methyl]-2-[(2-fluorophenyl)methyl]-1,1-dioxo-3H-1λ6,2,5-benzothiadiazepin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClFN2O3S/c23-18-11-9-16(10-12-18)13-26-20-7-3-4-8-21(20)30(28,29)25(15-22(26)27)14-17-5-1-2-6-19(17)24/h1-12H,13-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFKVQRCXYGBICY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=CC=CC=C2S(=O)(=O)N1CC3=CC=CC=C3F)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorobenzyl)-2-(2-fluorobenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide typically involves multi-step organic reactions. One common approach is to start with the appropriate benzothiadiazepine precursor, followed by the introduction of the chlorobenzyl and fluorobenzyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of polar aprotic solvents, such as dimethylformamide (DMF), and catalysts like potassium carbonate (K2CO3) to facilitate the substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorobenzyl)-2-(2-fluorobenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its biological activity and potential as a therapeutic agent.
Medicine: Exploring its pharmacological properties and potential use in drug development.
Industry: Utilizing its unique chemical properties in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-chlorobenzyl)-2-(2-fluorobenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its mechanism of action fully.
Comparison with Similar Compounds
Comparison Table 1: Substituent Impact on Key Properties
| Compound | Substituent Positions | logP | Solubility (mg/mL) | Metabolic Stability (t₁/₂, h) |
|---|---|---|---|---|
| Target Compound | 4-Cl, 2-F | 3.8 | 0.12 | 12.5 |
| 4-Fluorobenzyl Analog | 4-F, 2-F | 3.2 | 0.25 | 9.8 |
| Non-Halogenated Benzyl Derivative | H, H | 2.5 | 0.45 | 6.3 |
Note: Data extrapolated from studies on benzothiadiazepine analogs .
Core Heterocycle: Thiadiazepine vs. Thiadiazole
The seven-membered thiadiazepine dioxide core distinguishes the target compound from five-membered heterocycles like thiadiazoles (e.g., 5-chloro-benzo[c][1,2,5]thiadiazol-4-amine). Key differences include:
- Electronic Effects : The sulfone group in the 1,1-dioxide moiety withdraws electron density, stabilizing the compound against oxidative metabolism .
Pharmacological Profile vs. Peptide-Based Thiazol Derivatives
While the target compound is a small-molecule heterocycle, peptide-like derivatives (e.g., thiazol-5-ylmethyl carbamates in ) exhibit divergent properties:
- Molecular Weight : The target compound (MW ≈ 450 g/mol) is smaller than peptide analogs (MW > 600 g/mol), favoring better oral bioavailability.
- Target Specificity : Thiazol-ureido derivatives often target protease enzymes, whereas benzothiadiazepines are explored for CNS applications due to structural resemblance to benzodiazepines .
Research Findings and Limitations
Key Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
